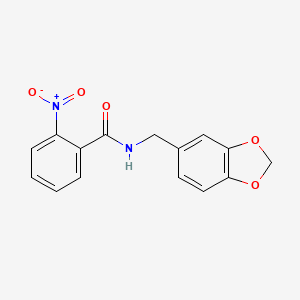

![molecular formula C19H25NO4 B5505949 1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone" involves complex organic synthesis routes. For example, the synthesis of azaspiro compounds, which share structural similarities, often involves key steps such as stereoselective synthesis from Diels-Alder cycloadducts or via Ritter reaction mechanisms. These methods highlight the intricate processes required to construct spirocyclic and azaspiro frameworks, critical for the compound's synthesis (Ibuka et al., 1982), (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often determined using X-ray diffraction techniques and characterized by advanced computational methods such as density functional theory (DFT). For example, the study of benzylideneamino phenyl ethanones through X-ray and DFT calculations provides insights into the isomeric structures, highlighting the importance of intramolecular interactions and molecular electrostatic potentials in defining the compound's geometry (Șahin et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds are investigated through various reactions, such as the Ritter reaction, highlighting the diverse reactivity patterns these compounds can exhibit. These studies showcase the potential transformations and the formation of different structural motifs based on the chemical conditions applied (Yu. S. Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in understanding the behavior of complex organic compounds. Research involving similar compounds, analyzed using techniques like X-ray diffraction, provides valuable data on the crystallographic parameters and stability under various conditions, which are essential for applications in material science and organic synthesis (Khan et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and potential for undergoing a range of chemical transformations, are critical for understanding the versatility of compounds like "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone". Studies on similar compounds reveal the intricate balance between structure and reactivity, facilitating the design of novel compounds with desired chemical behaviors (Odagiri et al., 2013).

科学的研究の応用

Synthesis of Aza-BODIPYs

Synthesis of NIR Naphthyl-Containing Aza-BODIPYs : The synthesis process utilizes 1-(6-methoxynaphthalen-2-yl)ethanone, related to the queried compound, to create aza-BODIPYs with potential applications in photodynamic therapy. This research highlights the utility of specific ethanone derivatives in developing novel compounds with unique photophysical properties (Xin-Dong Jiang et al., 2015).

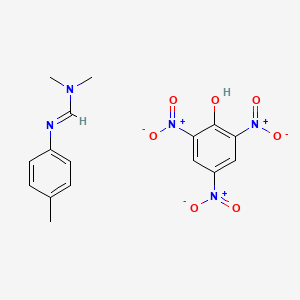

Corrosion Inhibition Efficiency

Evaluating Schiff Bases as Corrosion Inhibitors : Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, are studied for their corrosion inhibition efficiency on carbon steel. This demonstrates how specific ethanone derivatives can be applied in material science, particularly in corrosion prevention (Hegazy et al., 2012).

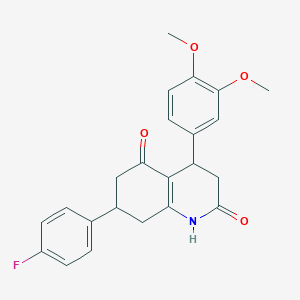

Anticonvulsant Activity of Azaspiro Derivatives

Anticonvulsant Activity of Azaspiro Derivatives : A study on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which are structurally related to the queried compound, shows their potential as anticonvulsants. This research is significant in medicinal chemistry for developing new anticonvulsant drugs (Obniska et al., 2006).

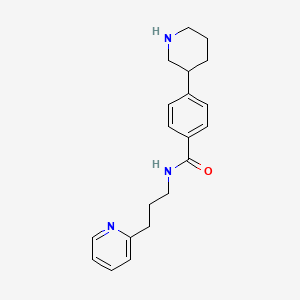

HIV Entry Inhibition

CCR5 Receptor-Based Mechanism of Action : The study of 873140, a compound structurally similar to the queried molecule, shows potent antiviral effects for HIV-1 by antagonizing the CCR5 receptor. This research contributes to the understanding of HIV entry mechanisms and potential therapeutic approaches (Watson et al., 2005).

Leukotriene B4 Receptor Antagonism

LY255283 Series of Hydroxyacetophenones : The study focuses on the synthesis and evaluation of hydroxyacetophenones as leukotriene B4 (LTB4) receptor antagonists. It illustrates the potential of certain ethanone derivatives in the development of anti-inflammatory drugs (Herron et al., 1992).

Oxidation Processes

N-Hydroxyphthalimide and Metal Salts in Oxidation : The oxidation of 1-methoxy-4-(1-methylethyl)benzene using N-hydroxyphthalimide (NHPI) and metal salts highlights a specific application of ethanone derivatives in organic synthesis and industrial processes (Orlińska & Romanowska, 2011).

Phytotoxic Compounds from Neofusicoccum Luteum

Luteoethanones from Neofusicoccum Luteum : The isolation of luteoethanones A and B, 1-substituted ethanones, from Neofusicoccum luteum provides insight into the role of such compounds in plant pathology and their potential use in developing bioherbicides (Masi et al., 2020).

特性

IUPAC Name |

1-[2-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonane-7-carbonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(21)14-6-4-5-7-15(14)17(23)20-10-8-19(9-11-20)16(22)12-18(19,2)24-3/h4-7,16,22H,8-12H2,1-3H3/t16-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAAYKCCTFGEGQ-AEFFLSMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C(CC3(C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)